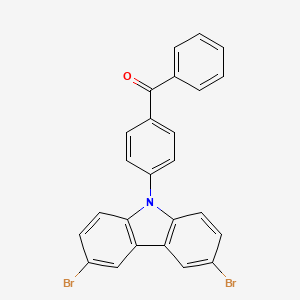
9-(4-benzoylphenyl)-3,6-dibromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by coupling reactions to introduce the phenyl and methanone groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups and potentially create new derivatives.
Substitution: Commonly involves replacing the bromine atoms with other functional groups to explore new chemical properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds .
Aplicaciones Científicas De Investigación
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its use in organic electronics and optoelectronic devices.
(3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone: A thermally activated delayed fluorescence emitter used in display technologies.
Uniqueness
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its specific bromine substitutions, which impart unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
Propiedades
Fórmula molecular |
C25H15Br2NO |
|---|---|
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
[4-(3,6-dibromocarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H15Br2NO/c26-18-8-12-23-21(14-18)22-15-19(27)9-13-24(22)28(23)20-10-6-17(7-11-20)25(29)16-4-2-1-3-5-16/h1-15H |
Clave InChI |
LYOLFKAJNRQFEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















